N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]bicyclo[221]heptane-2-carboxamide is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicycloheptane structure with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]bicyclo[22One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often include mild temperatures and the presence of radical initiators to facilitate the trifluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with molecular targets through its trifluoromethyl and carboxamide groups. These interactions can modulate various biological pathways, potentially affecting enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
α-Trifluoromethylstyrene derivatives: Known for their versatility in synthetic chemistry and applications in materials science.
Uniqueness
N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is unique due to its bicycloheptane structure combined with the trifluoromethyl and carboxamide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where stability, lipophilicity, and reactivity are crucial.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)11-2-1-3-12(8-11)19-14(20)13-7-9-4-5-10(13)6-9/h1-3,8-10,13H,4-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAZRXOACQVDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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